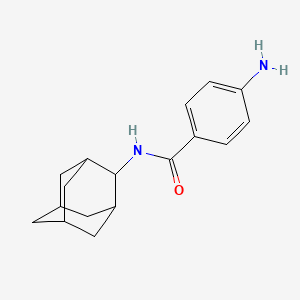
N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE is a compound that features an adamantane moiety attached to a 4-aminobenzamide structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and lipophilicity to the molecule. The 4-aminobenzamide part of the compound is a derivative of benzamide, which is known for its applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE typically involves the coupling of adamantane-containing amines with aromatic compounds. One common method is the Chan–Lam coupling reaction, which utilizes copper (II) acetate as a catalyst. The reaction conditions often include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid and DBU as reagents, at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Chan–Lam coupling reaction suggests that it could be adapted for large-scale synthesis, given the availability of the necessary reagents and catalysts.
化学反応の分析
Types of Reactions
N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The nitro group in the 4-aminobenzamide can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of adamantane.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated benzamides.
科学的研究の応用
N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the adamantane moiety
作用機序
The mechanism of action of N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through cellular membranes. The 4-aminobenzamide part can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
N-(ADAMANTAN-2-YL)ETHYLUREA: Contains an adamantane moiety linked to an ethylurea group.
N-(ADAMANTAN-2-YL)ETHYLTHIOUREA: Similar to the ethylurea derivative but with a thiourea group.
2-(ADAMANTAN-2-YL)ETHANAMINE: A simpler compound with an adamantane moiety attached to an ethanamine group.
Uniqueness
N-(ADAMANTAN-2-YL)-4-AMINOBENZAMIDE is unique due to the combination of the adamantane moiety and the 4-aminobenzamide structure. This combination imparts both rigidity and potential biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
N-(2-adamantyl)-4-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAACMLWJDIIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
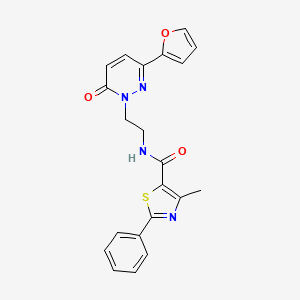
![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2552223.png)
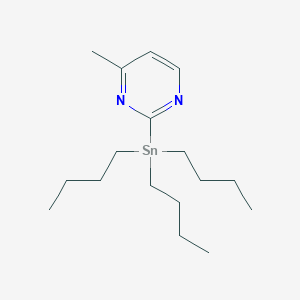

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
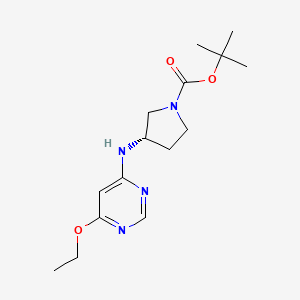
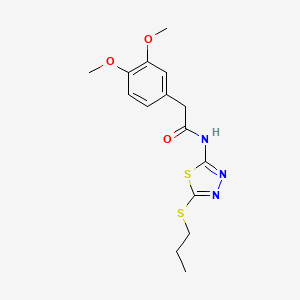


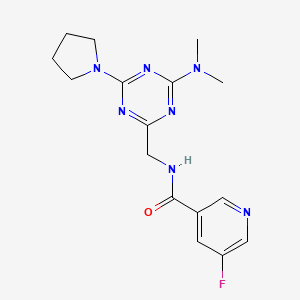
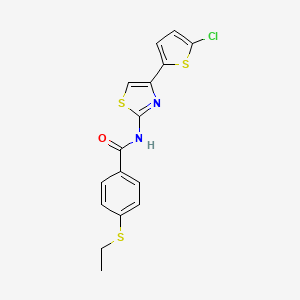
![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)
